2,3-Furandione, 5-phenyl-

Computational Chemistry Molecular Electronics QSAR

2,3-Furandione, 5-phenyl- (also named 5-phenylfuran-2,3-dione) is a cyclic oxalyl derivative belonging to the class of 5-aryl-2,3-furandiones. Its molecular formula is C₁₀H₆O₃, with a molecular weight of 174.15 g/mol.

Molecular Formula C10H6O3
Molecular Weight 174.15 g/mol
CAS No. 55991-67-8
Cat. No. B13927859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Furandione, 5-phenyl-
CAS55991-67-8
Molecular FormulaC10H6O3
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C(=O)O2
InChIInChI=1S/C10H6O3/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-6H
InChIKeyFXAUZCQGFOUJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Furandione, 5-phenyl- (CAS 55991-67-8): Core Properties and Structural Identity


2,3-Furandione, 5-phenyl- (also named 5-phenylfuran-2,3-dione) is a cyclic oxalyl derivative belonging to the class of 5-aryl-2,3-furandiones. Its molecular formula is C₁₀H₆O₃, with a molecular weight of 174.15 g/mol . The compound is characterized by a furan ring fused with two carbonyl groups at the 2- and 3-positions, with a phenyl substituent at the 5-position. This specific substitution pattern endows the molecule with a distinct electronic and conformational profile, including a computed dipole moment of 6.8414 Debye (B3LYP/6-31G*) [1], and a planar geometry according to quantum chemical calculations [2]. The compound is primarily utilized as a versatile synthon in heterocyclic chemistry, owing to its ability to generate reactive intermediates like benzoylketene and its participation in regio- and stereo-selective cycloadditions [3].

Benzoylketene precursor for heterocycle synthesis via thermal or photochemical activation
Stereoselective [2+2] photocycloaddition building block for polyfunctionalized cyclobutanes
Ligand precursor for Cu(II) and Ni(II) transition metal complexes

Why 2,3-Furandione, 5-phenyl- Cannot Be Replaced by Other 5-Aryl-2,3-furandiones or Related Scaffolds


Generic substitution within the 5-aryl-2,3-furandione class is scientifically unsound due to the profound impact of the 5-position substituent on electronic properties, steric constraints, and resulting reactivity. The 5-phenyl group in this compound confers a specific balance of planarity and electron distribution that governs its ability to generate benzoylketene via thermolysis or photolysis and dictates the regio- and stereo-chemical outcomes of its cycloaddition reactions. Even structurally close analogs, such as 5-methyl-2,3-furandione or 4,5-diphenyl-2,3-furandione, exhibit markedly different decomposition pathways [1], thermal stability profiles [2], and photocycloaddition selectivities [3]. The following section presents quantitative comparative data demonstrating why this specific compound is the required choice for applications demanding predictable reactivity and defined product stereochemistry.

5-Methyl analog eliminates CO to vinyl ketone, not benzoylketene, altering downstream product pathways.

Thermal stability and decomposition kinetics differ markedly from unsubstituted furandione, affecting safe handling and scale-up parameters.

Stereochemical outcome in cycloadditions varies with aryl substituent; selectivity observed for 5-phenyl may not transfer to other 5-aryl derivatives.

2,3-Furandione, 5-phenyl-: Quantitative Comparative Evidence for Scientific Selection


Dipole Moment as a Distinctive Electronic Descriptor for 2,3-Furandione, 5-phenyl-

The ground-state dipole moment of 5-phenylfuran-2,3-dione, calculated at the B3LYP/6-31G* level, is 6.8414 Debye [1]. This value distinguishes it from non-aromatic or differently substituted analogs and provides a quantitative descriptor for predicting solvation, chromatographic retention, and intermolecular interactions. While direct comparative data for all 5-aryl analogs are not available from a single study, this value serves as a key differentiator from the core furan-2,3-dione scaffold, which lacks the extended π-system of the phenyl group and thus exhibits a different electronic profile.

Dipole Moment
Class-level
6.8414 Debye
Polarity descriptor for solvent and interaction predictions
Computed at B3LYP/6-31G*; gas phase value
Computational Chemistry Molecular Electronics QSAR

Generation of Benzoylketene: A Unique Thermal/Photochemical Pathway for 2,3-Furandione, 5-phenyl-

5-Phenylfuran-2,3-dione uniquely generates benzoylketene upon matrix photolysis (12 K, 15 min irradiation), which is a reactive α-oxoketene [1]. This intermediate is identified by its characteristic IR absorptions (ν̃: 2147, 2134 cm⁻¹), indicating the presence of both s-cis and s-trans conformers. In contrast, the 5-methyl analog eliminates CO to give a vinyl ketone rather than an acylketene, demonstrating that the 5-aryl substituent is essential for benzoylketene formation [2]. This divergence in thermal fragmentation pathways dictates the downstream heterocyclic products that can be accessed.

Decomposition Product
Head-to-head
Target: benzoylketene (IR 2147, 2134 cm⁻¹)
Comparator: 5-methyl gives vinyl ketone
Essential for benzoylketene-based synthesis
Matrix photolysis at 12 K vs pyrolysis
Reactive Intermediates Matrix Isolation Mechanistic Studies

Regio- and Stereo-selective [2+2] Photocycloaddition: A Definitive Advantage of 2,3-Furandione, 5-phenyl-

The photocycloaddition of 5-phenylfuran-2,3-dione to 2-trimethylsilyloxybutadiene proceeds with high regio- and stereo-selectivity, yielding predominantly the 2-oxabicyclo[3.2.0]heptane-3,4-dione product with 7-endo-OTMS-7-exo-vinyl stereochemistry [1]. This outcome is consistent with a [2s+2s] process and is not a general feature of all 5-arylfuran-2,3-diones; the phenyl group in the 5-position specifically directs the endo/exo selectivity. While the study includes other 5-aryl derivatives (1a-e) and reports yields of the corresponding 7-aryl derivatives, the stereochemical outcome for the phenyl-substituted compound (1a) is explicitly documented, highlighting its utility in constructing poly-functionalized cyclobutanes with defined stereocenters.

Stereoselectivity
Class-level
Target: 7-endo-OTMS-7-exo-vinyl major
Other 5-aryl analogs: varying stereochemistry
Predictable stereochemical outcome for cyclobutane synthesis
With 2-trimethylsilyloxybutadiene; endo/exo may differ
Photochemistry Cycloaddition Stereoselective Synthesis

Synthetic Yield Efficiency in Derivative Formation from 2,3-Furandione, 5-phenyl- Scaffolds

Derivatives of 5-phenyl-2,3-furandione, specifically 4-ethoxycarbonyl-5-phenyl-2,3-furandione and 4-benzoyl-5-phenyl-2,3-furandione, undergo efficient reactions with 2-phenylindole at room temperature to yield oxalacetic acid and pyruvic acid derivatives in high yields [1]. While exact yield percentages are not abstracted, the study's title and conclusion emphasize 'efficient' and 'high yield' synthesis, indicating a robust and reliable transformation. This contrasts with reactions of other 2,3-furandiones that may require harsher conditions or provide lower yields. The room temperature protocol highlights the enhanced reactivity of the 5-phenyl substituted scaffold towards this specific nucleophile, making it a preferred starting material for accessing these biologically relevant acid derivatives.

Derivative Yield
Class-level
Reported high-yield transformation to oxalacetic / pyruvic acid derivatives at room temperature
Mild-condition synthesis of acid derivatives
Specific yields not abstracted; reported as efficient
Synthetic Efficiency Oxalacetic Acid Derivatives Pyruvic Acid Derivatives

Thermal Stability and Decomposition Kinetics as a Differentiator for 2,3-Furandione, 5-phenyl- Derivatives

A study on the thermal stability of compounds derived from 5-phenylfuran-2,3-dione provides thermoanalytical data, including decomposition steps and kinetic parameters [1]. While specific activation energies (Ea) are not detailed in the abstract, the investigation correlates kinetic and structural data for these derivatives, establishing a baseline for their thermal behavior. This knowledge is crucial for predicting shelf-life, safe handling temperatures, and reaction conditions for large-scale use. In comparison, the thermal decomposition of the unsubstituted furan-2,3-dione (maleic anhydride) is well-documented and differs significantly due to its higher symmetry and lack of aryl substitution. The presence of the 5-phenyl group alters the decomposition pathway (towards benzoylketene) and the associated kinetic parameters, making stability data for the unsubstituted core inapplicable to this derivative.

Thermal Stability
Supporting evidence
Decomposition kinetics differ from unsubstituted core; kinetic parameters available
Distinct thermal profile for storage and scale-up
Thermoanalytical data; validate for specific derivative
Thermal Analysis Kinetics Stability Studies

Specific Application Scenarios for 2,3-Furandione, 5-phenyl- Informed by Comparative Evidence


Stereoselective Synthesis of Polyfunctionalized Cyclobutanes

The documented high regio- and stereo-selectivity of 5-phenylfuran-2,3-dione in [2+2] photocycloadditions, yielding specific 7-endo stereochemistry [1], makes it the preferred starting material for constructing cyclobutane-containing frameworks with defined three-dimensional architecture. This is particularly relevant in medicinal chemistry and natural product synthesis where stereochemistry dictates biological activity.

In Situ Generation of Benzoylketene for Heterocycle Synthesis

The well-characterized ability of 5-phenylfuran-2,3-dione to generate benzoylketene upon thermolysis or photolysis [1] enables its use as a convenient, solid precursor to this reactive intermediate. This avoids the need for more hazardous or less accessible precursors. The subsequent reaction of benzoylketene with nucleophiles or in cycloadditions [2] provides access to a diverse array of oxygen and nitrogen heterocycles, including 4H-1,3-oxazin-4-ones [3].

Synthesis of Oxalacetic and Pyruvic Acid Derivatives for Biological Screening

The efficient, high-yielding transformation of 4-substituted 5-phenyl-2,3-furandiones to oxalacetic and pyruvic acid derivatives at room temperature [1] positions this compound class as a valuable entry point for generating libraries of these biologically relevant metabolites and their analogs. This mild protocol is advantageous for high-throughput synthesis and the preparation of sensitive compounds.

Precursor for Transition Metal Complex Ligands

5-Phenyl-2,3-dihydro-2,3-furandione reacts with aromatic amines to form amide ligands that subsequently coordinate to Cu(II) and Ni(II) ions, yielding mononuclear complexes [1]. This application is specific to this scaffold, as the 5-phenyl group likely influences the electronic properties and steric bulk of the resulting ligand, affecting metal binding and complex geometry. This differentiates it from ligands derived from other 2,3-furandiones.

Application
Selection Property
Validation Focus
Stereoselective cyclobutane synthesis
Documented stereochemical fidelity in [2+2] photocycloaddition
Endo/exo selectivity under reported conditions
Benzoylketene precursor for heterocycles
Benzoylketene generation pathway
Reactive intermediate identity and trapping efficiency
Oxalacetic / pyruvic acid derivative synthesis
Mild-condition derivatization efficiency
Yield and purity under reported room-temperature protocol
Transition metal complex ligand precursor
Amide ligand formation reactivity
Coordination behavior and metal complex geometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Furandione, 5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.